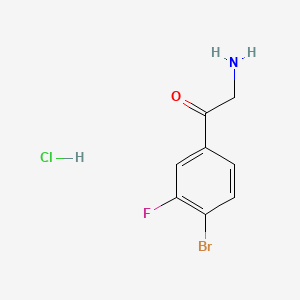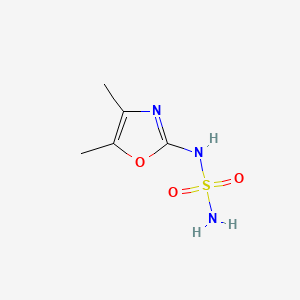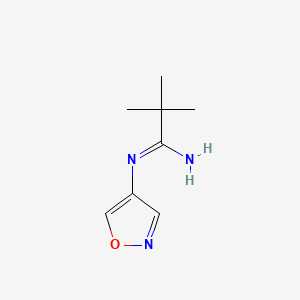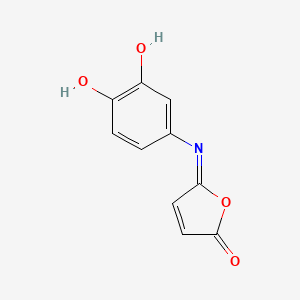
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO. It is a solid substance that is typically stored in an inert atmosphere at room temperature. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride typically involves the reaction of 4-bromo-3-fluoroacetophenone with ammonia or an amine under specific conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride
- 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
Uniqueness
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is unique due to the presence of both bromine and fluorine atoms in its structure. This combination of halogens can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDJUSCOXLXSAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)F)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697167 |
Source


|
| Record name | 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260679-52-4 |
Source


|
| Record name | 2-Amino-1-(4-bromo-3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[1,2-D]imidazole-2-carbaldehyde](/img/structure/B571711.png)
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
![Tricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B571715.png)




![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
